molecular formula C10H10ClNO2 B11889892 5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11889892
M. Wt: 211.64 g/mol
InChI Key: ALODUEGFYZCCLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloroaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • 8-Hydroxyquinoline
  • Quinoline-7-carboxylic acid

Uniqueness

5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h3-4,12H,1-2,5H2,(H,13,14)

InChI Key

ALODUEGFYZCCLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)C(=O)O)Cl

Origin of Product

United States

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